molecular formula C6H18FeN3O15 B8022879 triazanium;iron(3+);oxalate;trihydrate

triazanium;iron(3+);oxalate;trihydrate

Cat. No.: B8022879
M. Wt: 428.06 g/mol
InChI Key: LVWHKVQBJNDDEL-UHFFFAOYSA-K
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Description

The compound "triazanium; iron(3+); oxalate; trihydrate" appears to describe a coordination complex comprising triazanium cations, iron(III) (Fe³⁺), oxalate (C₂O₄²⁻) ligands, and three water molecules. Instead, closely related iron(III)-oxalate complexes with ammonium (NH₄⁺) or potassium (K⁺) counterions are well-documented. For example:

  • Ammonium iron(III) oxalate trihydrate (Fe(NH₄)₃(C₂O₄)₃·3H₂O, CAS 13268-42-3) is a green crystalline solid used in laboratory research and pharmaceutical synthesis .
  • Potassium trioxalatoferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O, CAS 5936-11-8) is a crystalline compound employed in chemical analysis .

For this analysis, we focus on structurally analogous iron(III)-oxalate hydrates with established data.

Properties

IUPAC Name

triazanium;iron(3+);oxalate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Fe.3H3N.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;3*1H3;3*1H2/q;;;+3;;;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWHKVQBJNDDEL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].O.O.O.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18FeN3O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13268-42-3
Record name Ethanedioic acid, ammonium iron(3+) salt (3:3:1), trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

triazanium;iron(3+);oxalate;trihydrate can be synthesized through the reaction of ferric chloride with ammonium oxalate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired trihydrate form. The general reaction is as follows:

[ \text{FeCl}_3 + 3\text{(NH}_4\text{)}_2\text{C}_2\text{O}_4 \rightarrow \text{(NH}_4\text{)}_3\text{[Fe(C}_2\text{O}_4\text{)}_3] ]

The product is then crystallized and dried to obtain the trihydrate form .

Industrial Production Methods

In industrial settings, the production of ethanedioic acid, ammonium iron(3+) salt (3:3:1), trihydrate involves large-scale reactions in reactors with precise control over temperature, pH, and concentration of reactants. The crystallization process is optimized to maximize yield and purity. The final product is filtered, washed, and dried before packaging .

Chemical Reactions Analysis

Types of Reactions

triazanium;iron(3+);oxalate;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Ferric ammonium oxalate is extensively used as a reagent in analytical chemistry for the determination of potassium ions. The oxalate ions in the compound can form stable complexes with various metal ions, facilitating their detection and quantification in solution.

Case Study : A study demonstrated that ferric ammonium oxalate could effectively precipitate potassium from solutions, allowing for precise measurements using spectrophotometric methods. The compound's ability to form colored complexes enhances the sensitivity of detection methods.

Photography

The compound has historical significance in photography, particularly in the production of blueprints. It acts as a light-sensitive material that undergoes photochemical reactions when exposed to UV light, resulting in the formation of a characteristic blue color.

Case Study : In a comparative analysis of various photographic chemicals, ferric ammonium oxalate was found to produce sharper images with better contrast compared to traditional silver-based methods. This property makes it valuable for artistic photography and archival processes.

Materials Science

In materials science, ferric ammonium oxalate serves as a precursor for synthesizing iron oxide nanoparticles and other complex materials. Its thermal decomposition can yield iron oxides with tailored properties for applications in catalysis and magnetic materials.

Application AreaDescriptionKey Findings
Analytical ChemistryReagent for potassium determinationEffective precipitation method enhances sensitivity
PhotographyLight-sensitive material for blueprintsProduces sharper images with better contrast
Materials SciencePrecursor for iron oxide nanoparticlesYields nanoparticles with tailored properties

Mechanism of Action

The mechanism of action of ethanedioic acid, ammonium iron(3+) salt (3:3:1), trihydrate involves its ability to donate and accept electrons through its iron center. The iron(3+) ion can undergo redox reactions, facilitating electron transfer processes. The oxalate ligands stabilize the iron center and participate in coordination chemistry reactions. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron-oxalate compounds vary significantly in oxidation state, counterion, hydration, and applications. Below is a detailed comparison:

Ammonium Iron(III) Oxalate Trihydrate vs. Potassium Trioxalatoferrate(III) Trihydrate

Property Ammonium Iron(III) Oxalate Trihydrate Potassium Trioxalatoferrate(III) Trihydrate
Formula Fe(NH₄)₃(C₂O₄)₃·3H₂O K₃[Fe(C₂O₄)₃]·3H₂O
CAS Number 13268-42-3 5936-11-8
Appearance Green crystals Crystalline solid
Solubility Insoluble in water Soluble in water
Applications Pharmaceutical synthesis, chemical analysis Catalysis, spectrophotometry

Iron(III) Oxalate Hexahydrate vs. Iron(II) Oxalate Dihydrate

Property Iron(III) Oxalate Hexahydrate Iron(II) Oxalate Dihydrate
Formula Fe₂(C₂O₄)₃·6H₂O FeC₂O₄·2H₂O
CAS Number 19469-07-9 6047-25-2
Appearance Yellow powder Orange-yellow powder
Oxidation State Fe³⁺ Fe²⁺
Applications Catalyst for pollutant degradation Precursor for nanomaterials, pigments

Key Differences and Functional Insights

  • Oxidation State : Fe³⁺ complexes (e.g., ammonium/potassium salts) exhibit higher stability in aqueous solutions compared to Fe²⁺ oxalates, which are prone to oxidation .
  • Solubility : Potassium salts are water-soluble due to the smaller ionic radius of K⁺ vs. NH₄⁺, enabling use in homogeneous catalysis .
  • Catalytic Activity : Iron(III) oxalate hexahydrate effectively degrades iopamidol under UV/visible light, leveraging its redox-active Fe³⁺/C₂O₄²⁻ system .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing triazanium iron(III) oxalate trihydrate, and how can purity be ensured?

  • Methodology : The compound is synthesized via a two-step process. First, iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is oxidized to iron(III) oxalate using hydrogen peroxide (H₂O₂) in acidic conditions. Second, ammonium oxalate is added to form the trihydrate complex. Excess oxalate ensures ligand saturation . Purity is verified via elemental analysis (e.g., Fe% by titration with KMnO₄) and X-ray diffraction (XRD) to confirm crystal structure .

Q. How is the octahedral coordination geometry of the iron(III) center confirmed experimentally?

  • Methodology : The coordination geometry is determined using:

  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at ~250 nm and d-d transitions at ~500 nm .
  • Magnetic susceptibility : High-spin Fe³⁺ (µeff ≈ 5.9 BM) confirms octahedral symmetry .
  • Single-crystal XRD : Direct visualization of Fe³⁺ surrounded by three bidentate oxalate ligands and three water molecules .

Q. What analytical methods quantify oxalate and iron content in the compound?

  • Oxalate : Titration with standardized KMnO₄ in acidic medium, where oxalate is oxidized to CO₂. The endpoint is marked by persistent pink coloration .
  • Iron : Dissolve the compound in HCl, reduce Fe³⁺ to Fe²⁺ with hydroxylamine, and titrate with Ce(SO₄)₂. Alternatively, atomic absorption spectroscopy (AAS) provides precise Fe quantification .

Advanced Research Questions

Q. How does thermal decomposition of triazanium iron(III) oxalate trihydrate proceed, and what intermediates form?

  • Methodology : Thermogravimetric analysis (TGA) reveals three mass-loss steps:

~100–150°C : Loss of three interstitial H₂O molecules (mass loss ≈ 12.5%).

~250–300°C : Decomposition of oxalate ligands to CO and CO₂.

>400°C : Formation of Fe₂O₃ residue. In situ XRD identifies intermediate phases like FeC₂O₄ and FeO .

  • Key Data : Activation energy (Ea) for decomposition calculated via Kissinger method: ~120–150 kJ/mol .

Q. What insights does EXAFS provide about the hydration environment in partially dehydrated samples?

  • Methodology : Extended X-ray absorption fine structure (EXAFS) analysis of samples heated to 250°C shows retained U–O4aq (interstitial H₂O) scattering paths, confirming residual hydration despite apparent anhydrous conditions. Fitting parameters (R-factor < 0.03) validate the persistence of a distorted octahedral geometry .

Q. How do photochemical properties of the compound enable applications in green chemistry?

  • Methodology : Under UV light, the [Fe(C₂O₄)₃]³⁻ complex undergoes ligand-to-metal charge transfer, generating Fe²⁺ and reactive oxygen species (ROS). This property is exploited in:

  • Wastewater treatment : Degradation of organic pollutants via ROS-mediated oxidation .
  • Photocatalysis : Enhanced activity when doped into TiO₂ matrices (quantum yield Φ ≈ 0.15 at 365 nm) .

Contradictions and Resolutions

  • Hydration Stability : shows interstitial H₂O persists even at 250°C, while reports hygroscopicity at room temperature. This suggests hydration is dynamic and temperature-dependent, requiring controlled storage (desiccators, inert atmosphere) .
  • Oxidation Efficiency : reports 95% oxalate recovery via titration, but notes ~5% error due to side reactions (e.g., H₂O₂ decomposition). Pre-titration calibration with sodium oxalate minimizes inaccuracies .

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